molecular formula C5H4N2O2 B030524 Pyrimidine-2-carboxylic acid CAS No. 31519-62-7

Pyrimidine-2-carboxylic acid

Cat. No. B030524
CAS RN: 31519-62-7
M. Wt: 124.1 g/mol
InChI Key: ZFCHNZDUMIOWFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of pyrimidine-2-carboxylic acid derivatives and related compounds often involves intricate chemical processes. For instance, the synthesis of carbazole-pyrimidine conjugates through Pd-catalyzed cross-coupling, oxidation, and nucleophilic aromatic substitution reactions demonstrates the complexity and versatility in the synthesis of pyrimidine-based compounds (Kato et al., 2015). Moreover, the intermolecular aza-Wittig reaction/heterocyclization has been employed for the synthesis of pyrido[2,3-d]pyrimidine derivatives, further illustrating the synthetic diversity of pyrimidine compounds (Okawa, 1998).

Molecular Structure Analysis

The molecular structure of pyrimidine-2-carboxylic acid and its derivatives has been elucidated through various spectroscopic and X-ray crystallographic analyses. For instance, the X-ray crystal structures of carbazole-pyrimidine conjugates revealed the effects of structural variations on the compounds' electronic, photophysical, and electrochemical properties (Kato et al., 2015).

Chemical Reactions and Properties

Pyrimidine-2-carboxylic acid derivatives exhibit a range of chemical reactions, highlighting their reactivity and potential for various applications. For example, the synthesis of pyrido[2,3-d]pyrimidine derivatives showcases the compound's versatility in forming complex structures through reactions such as the intermolecular aza-Wittig reaction (Okawa, 1998).

Scientific Research Applications

  • Pharmaceutical Applications :

    • Ethyl 2-methylimidazo[1,2-a]pyrimidine-3-carboxylic acids exhibit potential anti-inflammatory, analgesic, antipyretic, and ulcerogenic activities (Abignente et al., 1984).
    • -Dialkylaminoethyl esters of 2,5-disubstituted pyrimidine-4-carboxylic acids have been synthesized and characterized, potentially useful in pharmaceuticals and nutraceuticals (Grant et al., 1956).
    • Methylation of N-(benzyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides enhances their analgesic properties, with 4-fluorobenzylamide showing potential as a new analgesic (Ukrainets et al., 2015).
  • Chemical Synthesis :

    • Pyranotriazolopyrimidines, synthesized through reactions with amino, imino, and carboxylic acid derivatives, are valuable for creating biologically important compounds (El-Wahab et al., 2014).
    • A new strategy has been developed to efficiently synthesize novel high-value pyrimidine scaffolds, useful for medicinal and agrochemical research (Schmitt et al., 2017).
  • Metal Extraction and Recycling :

    • Metal complexes with pyrimidine-5-carboxylic acid show promise for efficient metal extraction from waste streams, which could be applied in metal recycling and metal-based batteries (Świderski et al., 2019).
  • Solar Energy :

    • Pyrimidine-2-carboxylic acid used as an electron-accepting and anchoring group in dye-sensitized solar cells achieves a higher conversion efficiency compared to cyanoacrylic acid (Wu et al., 2015).
  • Cancer Research :

    • Novel inert Ru(II) complexes incorporating 2-pyridyl-2-pyrimidine-4-carboxylic acid show potential as anticancer drugs, specifically targeting mitochondria and inducing apoptosis in cancer cells (Pierroz et al., 2012).

Safety And Hazards

Pyrimidine-2-carboxylic acid should be handled with care to avoid breathing dust and contact with skin and eyes . It is generally not irritating to the skin . In case of eye contact, the eyes should be rinsed for several minutes under running water .

Future Directions

Pyrimidine derivatives have been designed and developed for their anticancer activity in recent years . The structure-activity relationships (SARs) of pyrimidine derivatives have been studied, and this research is expected to assist in the development of more potent and efficacious anticancer drugs with pyrimidine scaffold .

properties

IUPAC Name

pyrimidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N2O2/c8-5(9)4-6-2-1-3-7-4/h1-3H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFCHNZDUMIOWFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00901503
Record name NoName_629
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00901503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyrimidine-2-carboxylic acid

CAS RN

31519-62-7
Record name 2-Carboxypyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

The carboxylic t-butyl ester was dissolved in one hundred times an equal volume of 96% formic acid, and the solution was heated to 70° C. for 2 h. At this time, TLC of an evaporated aliquot of the reaction mixture indicated complete conversion of the pyrimidine-carboxylic t-butyl ester. The formic acid was removed by rotary evaporation under high vacuum to afford the pyrimidine-carboxylic acid as a formate salt. Typically, the obtained product was >98% pure, but if necessary, the product was purified by preparative reverse-phase HPLC, or by flash chromatography on silica gel using EtOAc/hexanes, or by recrystallization.
[Compound]
Name
t-butyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
pyrimidine-carboxylic t-butyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pyrimidine-2-carboxylic acid
Reactant of Route 2
Pyrimidine-2-carboxylic acid
Reactant of Route 3
Reactant of Route 3
Pyrimidine-2-carboxylic acid
Reactant of Route 4
Pyrimidine-2-carboxylic acid
Reactant of Route 5
Pyrimidine-2-carboxylic acid
Reactant of Route 6
Pyrimidine-2-carboxylic acid

Citations

For This Compound
197
Citations
P Wang, W Chen, J Xia - Zeitschrift für anorganische und …, 2017 - Wiley Online Library
… Six lanthanide complexes [Ln(pmc) 2 NO 3 ] n [Hpmc = pyrimidine-2-carboxylic acid, Ln = … reactions of lanthanide nitrate and pyrimidine-2-carboxylic acid in water at room temperature. …
Number of citations: 4 onlinelibrary.wiley.com
G Świderski, R Świsłocka, R Łyszczek… - Journal of Thermal …, 2019 - Springer
… Table 1 presents the results of elemental analysis of pyrimidine-2-carboxylic acid complexes, and Table 2 presents the results of elemental analysis for pyrimidine-5-carboxylic acid …
Number of citations: 15 link.springer.com
S Nakanishi, SS Massett - Organic Preparations and Procedures …, 1980 - Taylor & Francis
Synthesis of ethyl 3, 4-dihydrcl4-oxoquinazoline2-carboxylate (Ill) by the fusion of anthranilamide (I) with diethyl oxalate is known.'However, the severe conditions (melt held at 170'-180'…
Number of citations: 9 www.tandfonline.com
Z Wu, X Li, H Ågren, J Hua, H Tian - ACS Applied Materials & …, 2015 - ACS Publications
… a new dye, adopting pyrimidine-2-carboxylic acid as an acceptor and anchoring group, … to that of cyanoacrylic acid, the pyrimidine-2-carboxylic acid acceptor exhibits robust coordination …
Number of citations: 24 pubs.acs.org
GE Dunn, EA Lawler… - Canadian Journal of …, 1977 - cdnsciencepub.com
… Pseudo-first-order rate constants for the decarboxylation of pyrimidine-2-carboxylic acid … -type mechanism in which monoprotonated pyrimidine-2carboxylic acid loses carbon dioxide to …
Number of citations: 10 cdnsciencepub.com
DJ Xu, BY Zhang, Q Yang, JJ Nie - Acta Crystallographica Section E …, 2008 - scripts.iucr.org
… It is chelated by two neutral pyrimidine-2-carboxylic acid molecules and is coordinated by two water molecules in an octahedral coordination geometry. The cations and anions are …
Number of citations: 2 scripts.iucr.org
BY Zhang, Q Yang, JJ Nie - Acta Crystallographica Section E …, 2008 - scripts.iucr.org
… In the process of preparing pyrimidine-2-carboxylic acid from cyanopyrimidine, the title … In the process of preparing pyrimidine-2-carboxylic acid from cyanopyrimidine, the title compound …
Number of citations: 1 scripts.iucr.org
J Xia, CH Wang - Zeitschrift für anorganische und allgemeine …, 2021 - Wiley Online Library
… Two complexes were synthesized by reacting pyrimidine-2-carboxylic acid with the corresponding lanthanide nitrates and Na-dca in aqueous solution at room temperature. It should be …
Number of citations: 1 onlinelibrary.wiley.com
JP Zhao, FC Liu - Acta Crystallographica Section E: Structure …, 2010 - scripts.iucr.org
… Pyrimidine-2-carboxylic acid (HL) and oxalate anion have … with pyrimidine-2-carboxylic acid and oxalate as co-ligands. … with pyrimidine-2-carboxylic acid and oxalate as co-ligands. …
Number of citations: 2 scripts.iucr.org
H Vural - Journal of Molecular Structure, 2022 - Elsevier
… II) complex with pyrimidine-2-carboxylic acid were obtained in the … (II) complex with pyrimidine-2-carboxylic acid and pyrimidine-5-… In the FTIR spectra of pyrimidine-2-carboxylic acid …
Number of citations: 8 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.